molecular formula C4H8AuClS B6315667 Chlorotetrahydrothiophenegold(I) CAS No. 39929-21-0

Chlorotetrahydrothiophenegold(I)

Cat. No. B6315667
CAS RN: 39929-21-0
M. Wt: 320.59 g/mol
InChI Key: UCGCVRKULHHWGA-UHFFFAOYSA-M
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Description

Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is a coordination complex of gold . It is used as an entry point to gold chemistry . The tetrahydrothiophene ligand is labile and is readily substituted with other stronger ligands .


Synthesis Analysis

This compound can be prepared by the reduction of tetrachloroauric acid with tetrahydrothiophene . The reaction is as follows:


Molecular Structure Analysis

The complex adopts a linear coordination geometry, which is typical of many gold(I) compounds . It crystallizes in the orthorhombic space group Pmc2 1 with lattice constants a = 6.540 (1) Å, b = 8.192 (1) Å, c = 12.794 (3) Å with Z = 4 formula units per unit cell .


Chemical Reactions Analysis

Au(tht)Cl is a homogenous gold catalyst used for alkynylation, C-H activation, and isomerization .


Physical And Chemical Properties Analysis

Chlorotetrahydrothiophenegold(I) has a chemical formula of C4H8AuClS and a molecular weight of 320.59 . It appears as a white to off-white powder .

Scientific Research Applications

Catalysis in Organic Synthesis

Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is utilized in organic synthesis as a catalyst. Its ability to facilitate the hydrosilylation of aldehydes is particularly noteworthy . This process is crucial for the formation of secondary alcohols, which are valuable intermediates in the synthesis of various organic compounds.

Phenol Synthesis

This compound plays a significant role in the gold(I)-catalyzed cycloisomerization process, which is a method used for synthesizing phenols . Phenols are important in the production of plastics, pharmaceuticals, and as intermediates in the synthesis of other complex organic molecules.

Synthesis of Gold Nanoparticles

(tht)AuCl serves as a precursor for the synthesis of gold nanoparticles . These nanoparticles are created using non-toxic materials and have applications in pharmaceutical and biological fields due to their stability in aqueous media .

Safety and Hazards

The safety and hazards of Chlorotetrahydrothiophenegold(I) are not fully known. It is recommended to handle it with care and use appropriate safety measures .

Future Directions

Chlorotetrahydrothiophenegold(I) is a promising compound in the field of gold chemistry . It can be used as a precursor for the synthesis of gold nanoparticles . These nanoparticles can be synthesized using non-toxic materials for stabilization in aqueous media, making them suitable for pharmaceutical and biological applications .

Mechanism of Action

Target of Action

Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is a coordination complex of gold

Mode of Action

The tetrahydrothiophene ligand in (tht)AuCl is labile and can be readily substituted with other stronger ligands This property allows (tht)AuCl to interact with its targets and induce changes

Action Environment

The action, efficacy, and stability of (tht)AuCl can be influenced by various environmental factors. For instance, the compound is somewhat less thermally labile compared to (Me2S)AuCl, but is still sensitive to temperature and light . The biological environment, including the presence of other molecules that can interact with (tht)AuCl, can also influence its action.

properties

IUPAC Name

chlorogold;thiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGCVRKULHHWGA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC1.Cl[Au]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8AuClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39929-21-0
Record name Chloro(tetrahydrothiophene)gold(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorotetrahydrothiophenegold(I)

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